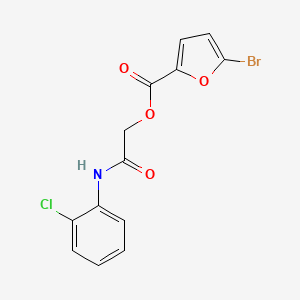

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Description

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate ester linked to a 2-chlorophenyl-substituted amino-oxoethyl group. The bromine atom on the furan ring enhances lipophilicity and may influence electronic properties, while the 2-chlorophenyl group could modulate steric and binding interactions in biological systems.

Properties

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-4-2-1-3-8(9)15/h1-6H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGJROBAWVJGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves a multi-step process:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Carboxylation: The brominated furan is carboxylated using carbon dioxide in the presence of a base like sodium hydroxide.

Amination: The carboxylated furan is reacted with 2-chloroaniline under conditions that facilitate the formation of the amide bond, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the furan ring is susceptible to nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing carboxylate group, which activates the aromatic ring toward nucleophilic attack.

Example Reaction:

-

Nucleophiles (Nu): Hydroxide, amines, or thiols.

-

Conditions: Polar aprotic solvents (e.g., DMF), bases (e.g., KCO), elevated temperatures.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Example Reaction:

-

Catalysts: Pd(PPh) or PdCl(dppf).

-

Applications: Synthesis of biaryl derivatives for medicinal chemistry .

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Example Reaction:

-

Acidic Conditions: HCl/HO, reflux.

-

Basic Conditions: NaOH/HO, room temperature.

-

Product: 5-Bromofuran-2-carboxylic acid, which can further participate in amide coupling reactions .

Amide Bond Reactivity

The 2-(2-chlorophenylamino)-2-oxoethyl group undergoes hydrolysis or transamidation under strong acidic/basic conditions.

Example Reaction:

-

Conditions: Concentrated HCl or HSO, elevated temperatures.

-

Note: The amide bond is relatively stable under physiological conditions, making it suitable for prodrug designs.

Halogenation and Electrophilic Substitution

While the bromine atom is typically a site for substitution, the electron-deficient furan ring may undergo electrophilic substitution at the 4-position under directed conditions.

Example Reaction:

-

Electrophiles: Nitronium ions, acyl chlorides.

-

Directing Groups: The carboxylate ester acts as a meta-directing group.

Comparative Reaction Conditions

Mechanistic Insights

-

Bromine Reactivity: The bromine atom’s leaving group ability is enhanced by the electron-withdrawing carboxylate group, facilitating SNAr and cross-coupling reactions .

-

Steric Effects: Bulky substituents on the furan ring may slow down substitution at the 5-position but favor electrophilic attack at the 4-position.

Scientific Research Applications

The compound 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a complex organic molecule with promising applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Properties

- Molecular Weight : 412.68 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

The compound has shown potential as an antitumor agent . Research indicates that derivatives of bromofuran compounds exhibit cytotoxicity against various cancer cell lines. The presence of the chlorophenyl amine enhances biological activity through improved binding affinity to target proteins.

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were synthesized and evaluated for their anticancer properties. The results indicated that compounds with the bromofuran moiety exhibited significant inhibition of tumor cell proliferation, particularly in breast cancer models .

Anti-inflammatory Properties

Research has suggested that furan derivatives possess anti-inflammatory effects. The incorporation of the chlorophenyl amine may enhance these properties, making it a candidate for developing new anti-inflammatory drugs.

Case Study: In Vivo Studies

In vivo studies demonstrated that furan-based compounds reduced inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Table: Synthetic Applications

| Reaction Type | Example Reaction | Product Structure |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | New amine or alcohol derivatives |

| Cycloaddition | Diels-Alder reaction with dienes | Cycloadducts with fused ring systems |

| Condensation | Formation of hydrazones or oximes | New nitrogen-containing heterocycles |

Material Science

Due to its unique electronic properties, the compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights

Studies have indicated that furan derivatives can improve charge transport properties when incorporated into polymer matrices used in electronic devices .

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of halogenated furan carboxylates. Below is a comparative analysis of its structural analogs:

Table 1: Key Structural Analogs and Substituent Differences

Key Observations:

The diethylsulfamoyl variant () includes a bulky sulfonamide group, likely reducing membrane permeability but improving solubility in polar solvents .

Ester Group Modifications: Replacing the amino-oxoethyl group with a simple ethyl ester () simplifies synthesis but may reduce hydrogen-bonding capacity, affecting bioavailability or target engagement .

Biological Activity

The compound 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate (CAS No. 386277-12-9) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound features a furan ring substituted with a bromine atom and an amino group attached to a chlorophenyl moiety. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the furan ring and subsequent functionalization. Common methods include:

- Formation of the furan ring : Starting materials often include substituted furans or furan derivatives.

- Amidation : The introduction of the chlorophenyl amino group is achieved through nucleophilic substitution reactions.

- Carboxylation : The carboxylate group is added via esterification processes.

Reaction Conditions

Typical reaction conditions involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures to optimize yield and purity.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For example, in vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging between 5 to 15 µM .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound appears to interfere with the Akt/mTOR pathway, leading to apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown promise in reducing inflammation. Studies have reported that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Group | Enhances binding affinity to target proteins |

| Bromine Substitution | Increases lipophilicity, aiding cellular uptake |

| Furan Ring | Contributes to overall stability and bioactivity |

Research indicates that modifications in these areas can lead to increased potency or selectivity for specific biological targets .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed significant reductions in edema and inflammatory markers when treated with varying doses of the compound compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.